

chemical structure and properties of Bilirubin(2-)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bilirubin(2-)

Cat. No.: B1241786

[Get Quote](#)

An In-depth Technical Guide on the Chemical Structure and Properties of **Bilirubin(2-)**

Introduction

Bilirubin, a linear tetrapyrrole, is the terminal product of heme catabolism.[1][2] For decades, it was largely considered a toxic waste product, with high concentrations of its unconjugated form leading to neurotoxicity, particularly in neonates.[3][4] However, a growing body of evidence has redefined bilirubin as a multifunctional molecule with potent antioxidant, anti-inflammatory, and cytoprotective properties at physiological concentrations.[4][5][6]

The physicochemical and biological activities of bilirubin are intrinsically linked to its ionization state, which is dependent on the surrounding pH. Unconjugated bilirubin (UCB) is a dicarboxylic acid that can exist in three forms: the uncharged diacid (H_2B), the monoanion (HB^-), and the dianion (B^{2-}).[7] This guide focuses specifically on the bilirubin dianion, **Bilirubin(2-)**, detailing its chemical structure, physicochemical characteristics, biological roles, and the experimental protocols used for its study.

Chemical Structure of Bilirubin(2-)

Bilirubin ($C_{33}H_{36}N_4O_6$) is comprised of four pyrrole rings linked by methene bridges.[8] The native form, Bilirubin IX α , possesses a unique "ridge-tile" conformation, stabilized by a network of six intramolecular hydrogen bonds.[2][7] These bonds involve the carboxyl groups of the propionic acid side chains and the lactam and pyrrole ring nitrogens of the opposing dipyrromethenone moieties.[9][10] This extensive hydrogen bonding renders the molecule hydrophobic and poorly soluble in water at physiological pH.[7][11]

The formation of the **Bilirubin(2-)** dianion occurs upon the ionization of both carboxylic acid groups at an alkaline pH.[7] This deprotonation disrupts two of the six internal hydrogen bonds, leading to a more opened and flexible conformation compared to the diacid form.[10] Despite the loss of these bonds, the dianion can still maintain a folded conformation.[10] The presence of two negative charges significantly increases its aqueous solubility compared to the un-ionized form.

Physicochemical Properties

The quantitative properties of **Bilirubin(2-)** are summarized below. A significant point of contention in the literature is the determination of bilirubin's pKa values, with different experimental methodologies yielding widely divergent results.

Property	Value	Method/Solvent	Reference(s)
Molecular Formula	C ₃₃ H ₃₆ N ₄ O ₆	-	[8]
Molecular Weight	584.66 g/mol	-	[8]
pKa ₁	8.12 ± 0.23	Solvent Partition (Water/CHCl ₃)	[12][13]
4.2	¹³ C NMR Spectroscopy (Aq. DMSO)	[14]	
pKa ₂	8.44 ± 0.33	Solvent Partition (Water/CHCl ₃)	[12][13]
4.9	¹³ C NMR Spectroscopy (Aq. DMSO)	[14]	
Aqueous Solubility	< 1 nM at pH 7; ~0.1 μM at pH 8	Aqueous Buffers	[9]
~7 nM at pH 7.4 (37°C)	Aqueous Buffers	[15]	
Organic Solubility	~5 mg/ml in Chloroform	Organic Solvents	[16]
~0.2 mg/ml in DMSO	Organic Solvents	[16]	
Max. Absorption (λ _{max})	~432 nm	In Alkali	[17]
~540 nm	In Chloroform	[17]	

The debate over pKa values is critical; high pKa values (around 8.1-8.4) suggest that the bilirubin diacid is the predominant species at physiological pH, while low pKa values (below 5.0) imply the dianion would be more prevalent.[12][18] The high values are supported by solvent partition studies designed to avoid aggregation and supersaturation issues.[12]

Biological Properties and Signaling Pathways

Bilirubin(2-), as the more soluble form of unconjugated bilirubin, participates in a range of biological activities, transitioning from a toxicant at high levels to a protective agent at physiological concentrations.

Antioxidant Activity

Bilirubin is one of the most potent endogenous antioxidants.^{[6][19]} Its lipophilic nature allows it to effectively protect cell membranes from lipid peroxidation.^[6] The antioxidant mechanism involves the donation of a hydrogen atom from its central C-10 bridge to reactive oxygen species (ROS), which oxidizes bilirubin to biliverdin.^{[6][20]} Biliverdin is then rapidly reduced back to bilirubin by the enzyme biliverdin reductase (BVR), creating a catalytic antioxidant cycle.^{[1][6]} This system is thought to complement the water-soluble glutathione (GSH) antioxidant system, with bilirubin primarily protecting against lipid peroxidation and GSH protecting water-soluble proteins.^[21]

Anti-inflammatory Effects

Bilirubin exerts significant anti-inflammatory effects.^{[22][23][24]} It can suppress inflammatory responses by inhibiting the migration of leukocytes into tissues.^[22] This is achieved, in part, by disrupting vascular cell adhesion molecule-1 (VCAM-1)-dependent cell signaling.^[22] Studies have shown that bilirubin administration reduces the infiltration of inflammatory cells like eosinophils, lymphocytes, and monocytes into tissues during inflammatory events.^[22] Epidemiological data correlate mildly elevated bilirubin levels with a lower incidence of inflammatory conditions such as Crohn's disease and multiple sclerosis.^{[6][22]}

Cytotoxicity

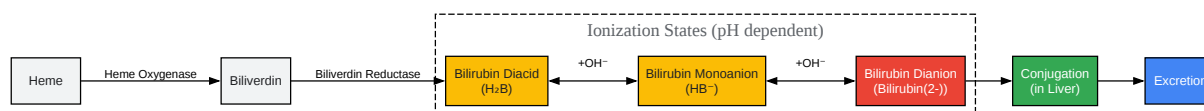
While protective at low levels, high concentrations of unconjugated bilirubin are cytotoxic, particularly to neurons.^{[3][4]} The toxicity is primarily attributed to the fraction of bilirubin not bound to albumin, known as free bilirubin (Bf), which can cross cell membranes and the blood-brain barrier.^{[2][25][26]} Bilirubin-induced cell damage involves multiple mechanisms, including the disruption of mitochondrial membranes, which impairs energy production, and the induction of oxidative stress and apoptosis.^{[3][27]}

Cellular Signaling

Recent research has identified bilirubin as a signaling molecule that functions similarly to a hormone.[6][28] It acts as a ligand for several cellular receptors, thereby modulating gene expression and physiological responses.[5][29]

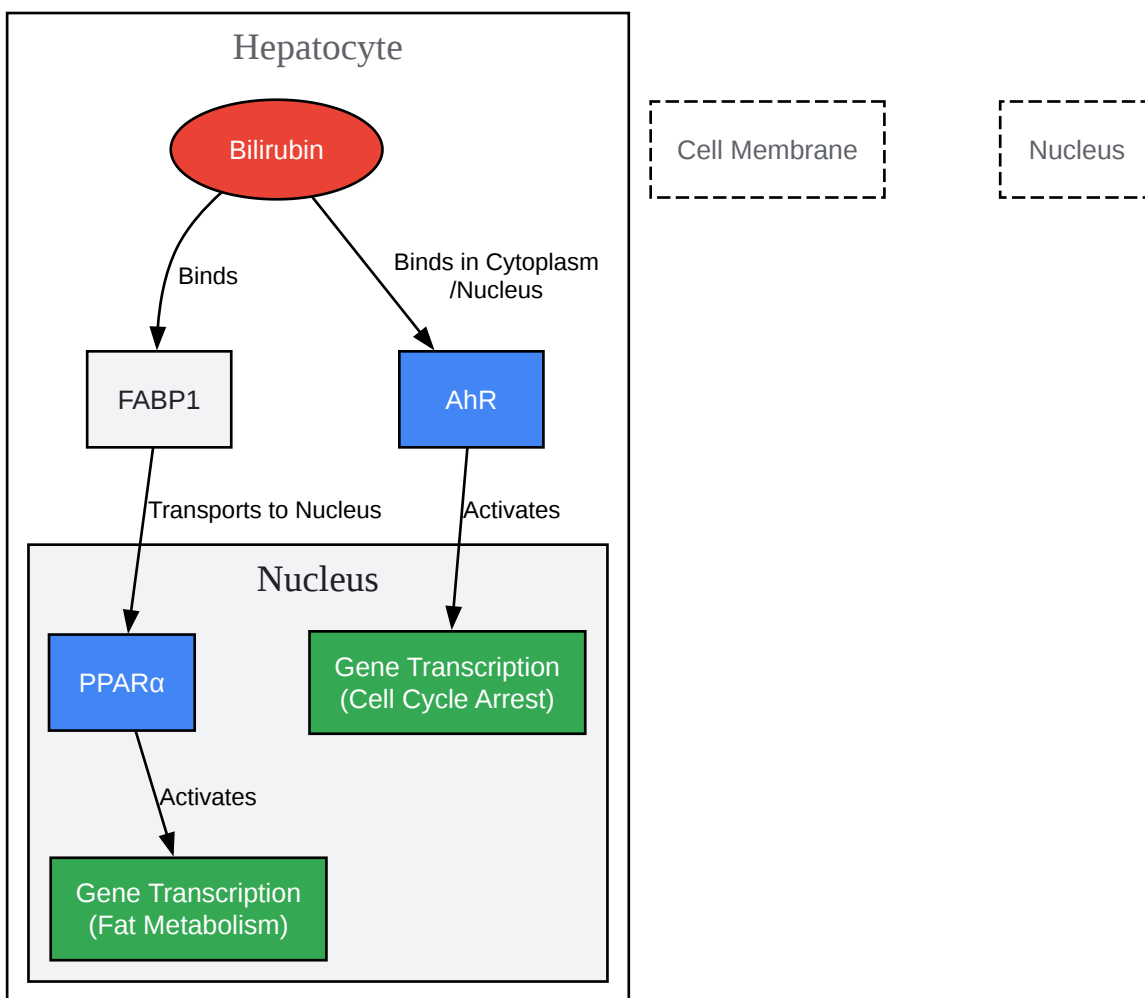
- **PPAR α Activation:** Unconjugated bilirubin is a direct ligand for the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that regulates lipid metabolism.[1][28] Activation of PPAR α by bilirubin promotes the burning of fat, which may explain the observed inverse correlation between serum bilirubin levels and the risk of metabolic syndrome.[1][19]
- **AhR Interaction:** Bilirubin also binds to the aryl hydrocarbon receptor (AhR), which can promote cell cycle arrest and inhibit cancer cell proliferation.[5]
- **Glutathione S-Transferase (GST) Interaction:** Bilirubin is known to inhibit the enzymatic activity of some glutathione S-transferases (GSTs).[30] However, a major portion of bilirubin binds specifically to subunit 1 (Ya) of the GST isozyme family.[30][31] This binding acts as a scavenger mechanism, protecting other GST isozymes from inhibition by bilirubin.[30][31]

Diagrams of Pathways and Processes



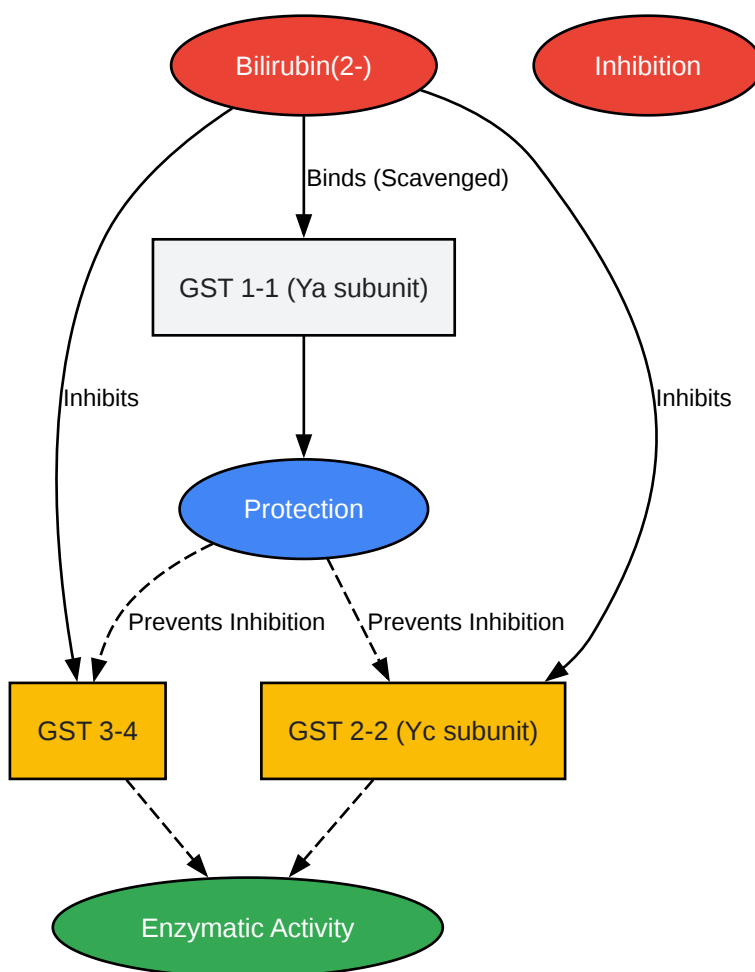
[Click to download full resolution via product page](#)

Caption: Metabolic pathway from heme to the formation and eventual excretion of bilirubin.



[Click to download full resolution via product page](#)

Caption: Bilirubin's role as a signaling molecule activating nuclear receptors PPAR α and AhR.



[Click to download full resolution via product page](#)

Caption: Scavenger effect of GST subunit 1 (Ya) protecting other GST isozymes from bilirubin.

Experimental Protocols

Determination of Bilirubin pKa by Solvent Partition

This method was designed to overcome issues of bilirubin aggregation and degradation seen in other techniques. The protocol is based on the methodology described in studies yielding high pKa values.[12][13]

Objective: To determine the ionization constants (pKa) of unconjugated bilirubin by measuring its partitioning between an aqueous buffer and an immiscible organic solvent (chloroform) over a range of pH values.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of highly purified unconjugated bilirubin in purified chloroform (CHCl_3).
 - Prepare a series of aqueous buffers (e.g., phosphate, borate) with a constant ionic strength ($\mu = 0.15$) across a wide pH range (e.g., pH 4.0 to 9.5).
- Partitioning Experiment:
 - In a series of glass vials, mix a known volume of the bilirubin-chloroform stock solution with an equal volume of an aqueous buffer of a specific pH.
 - Vigorously shake the vials for a short, standardized time (e.g., 10 minutes) to reach equilibrium. This rapid equilibration minimizes bilirubin degradation.
 - Centrifuge the vials to achieve complete phase separation.
- Quantification of Bilirubin:
 - Carefully sample the aqueous phase. Due to the low aqueous concentration, a back-extraction step is required for accurate measurement.
 - Extract the bilirubin from the aqueous sample into a smaller, known volume of chloroform.
 - Measure the concentration of bilirubin in both the initial chloroform phase ($[\text{Bc}]$) and the back-extracted chloroform phase (used to calculate the aqueous concentration, $[\text{Bw}]$) using a diazo assay or spectrophotometry.
- Data Analysis:
 - Calculate the partition ratio ($P = [\text{Bw}] / [\text{Bc}]$) for each pH value.
 - Plot $\log(P)$ versus pH.
 - Fit the data to a theoretical model equation that accounts for the partitioning of the diacid (H_2B), monoanion (HB^-), and dianion (B^{2-}) species, as well as any potential self-

association (dimerization) of the dianion. The pKa values are derived from the constants of the best-fit curve.[13]

Modified MTT Assay for Bilirubin Cytotoxicity

Standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays are confounded by bilirubin's yellow color and its tendency to precipitate in cell culture wells, which interferes with the colorimetric reading of the purple formazan product.[32] This modified protocol eliminates that interference.

Objective: To assess the cytotoxicity of bilirubin on a cultured cell line by modifying the solubilization step of the MTT assay.

Methodology:

- Cell Culture and Treatment:
 - Plate cells (e.g., human liver cell line, fibroblasts, or astrocytes) in a 96-well plate and culture until they reach the desired confluency.[32][33]
 - Prepare bilirubin solutions at various concentrations, typically complexed with serum albumin to control the concentration of free, unbound bilirubin.[33]
 - Remove the culture medium and expose the cells to the bilirubin-containing medium for a specified duration (e.g., 24, 48, or 72 hours).[33]
- MTT Incubation:
 - Remove the treatment medium.
 - Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.[34]
 - Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to insoluble formazan crystals.[35]
- Modified Solubilization and Measurement:

- Carefully aspirate the MTT solution. A yellow precipitate of bilirubin may be visible in the wells.[32]
- Add the modified solubilizing agent: 0.04 M HCl in isopropanol.[32] This solution dissolves the formazan crystals without dissolving the precipitated bilirubin.
- Incubate the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan.[36]
- Measure the absorbance of the purple solution in a microplate reader at a wavelength of 570-590 nm.[34]
- Data Analysis:
 - Correct for background absorbance from wells containing medium but no cells.
 - Calculate cell viability as a percentage of the untreated control cells. The decrease in absorbance is proportional to the cytotoxic effect of bilirubin.

Conclusion

Bilirubin(2-), the dianionic form of unconjugated bilirubin, is a molecule of profound dualism. Its chemical structure, characterized by the ionization of its two propionic acid side chains, dictates a shift in its physicochemical properties, most notably an increase in aqueous solubility. While its potential for cytotoxicity at high unbound concentrations is well-established, its roles as a potent antioxidant, an anti-inflammatory agent, and a signaling molecule are now at the forefront of biochemical and clinical research. The conflicting data regarding its fundamental pKa values underscore the complexity of studying this molecule and highlight the necessity for meticulously designed experimental protocols. A deeper understanding of the properties and pathways of **Bilirubin(2-)** will continue to unlock its potential relevance in the prevention and treatment of a wide array of diseases linked to oxidative stress and inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sap.org.ar [sap.org.ar]
- 4. Bilirubin in coronary artery disease: Cytotoxic or protective? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. Bilirubin: A Key Compound in Biochemical and Clinical Chemistry_Chemicalbook [chemicalbook.com]
- 8. Bilirubin | C₃₃H₃₆N₄O₆ | CID 5280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bilirubin chemistry, ionization and solubilization by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Revalidation and rationale for high pKa values of unconjugated bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionization and self-association of unconjugated bilirubin, determined by rapid solvent partition from chloroform, with further studies of bilirubin solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the acid dissociation constants of bilirubin and biliverdin. pKa values from ¹³C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bilirubin. Solubility and interaction with albumin and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. huarongpharma.com [huarongpharma.com]
- 18. Review: Bilirubin pKa studies; new models and theories indicate high pKa values in water, dimethylformamide and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antioxidant bilirubin works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]

- 21. Bilirubin and glutathione have complementary antioxidant and cytoprotective roles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bilirubin acts as an endogenous regulator of inflammation by disrupting adhesion molecule-mediated leukocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serum Bilirubin Levels in Overweight and Obese Individuals: The Importance of Anti-Inflammatory and Antioxidant Responses [mdpi.com]
- 24. The Anti-Inflammatory Role of Bilirubin on “Two-Hit” Sepsis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity is predicted by unbound and not total bilirubin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Effects of bilirubin on the development and electrical activity of neural circuits [frontiersin.org]
- 28. The physiology of bilirubin: health and disease equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Serum Bilirubin and Markers of Oxidative Stress and Inflammation in a Healthy Population and in Patients with Various Forms of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protection of glutathione S-transferase from bilirubin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Modification of the MTT method for the study of bilirubin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Cytotoxicity of bilirubin for human fibroblasts and rat astrocytes in culture. Effect of the ratio of bilirubin to serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. merckmillipore.com [merckmillipore.com]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. cyrusbio.com.tw [cyrusbio.com.tw]
- To cite this document: BenchChem. [chemical structure and properties of Bilirubin(2-)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241786#chemical-structure-and-properties-of-bilirubin-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com